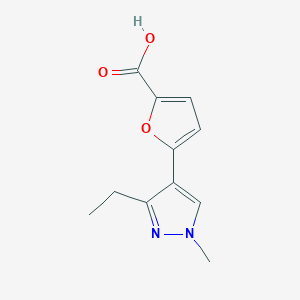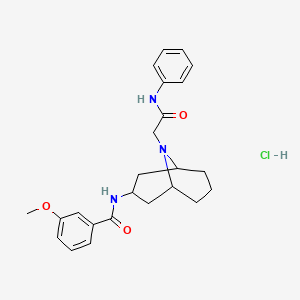
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid, also known as EFCA, is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. EFCA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid's mechanism of action involves its ability to modulate various signaling pathways in the body, including the NF-κB and JAK/STAT pathways. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid inhibits the activation of these pathways, which leads to a reduction in inflammation and cell proliferation. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has several advantages for laboratory experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. However, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the use of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in vivo.
In conclusion, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research. Further research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has the potential to lead to the development of new treatments for various diseases.
合成法
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with furan-2-carboxylic acid. The reaction is catalyzed by an acid in the presence of a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization to obtain pure 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid.
科学的研究の応用
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-(3-ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-7(6-13(2)12-8)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQJLQUBGDPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)
![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)

![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)
